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Compound of Interest

Compound Name: Butocarboxim-d3
CAS No.: 1795141-34-2
Cat. No.: B587581
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Technical Guide: Butocarboxim vs.
Butocarboxim-d3
Executive Summary

Butocarboxim is a carbamate insecticide acting as a reversible acetylcholinesterase (AChE)
inhibitor. Butocarboxim-d3 is its stable isotope-labeled analog (SIL-IS), where three hydrogen
atoms on the N-methyl group are replaced with deuterium.

While they are chemically nearly identical, their roles in research and development are distinct:
Butocarboxim is the analyte of interest (the target), whereas Butocarboxim-d3 is the Internal
Standard (IS) used to correct for matrix effects, extraction inefficiencies, and instrument drift
during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical & Molecular Characterization

The primary difference lies in the isotopic composition. The substitution of Hydrogen-1 (
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H) with Deuterium (

H or D) increases the molecular mass without significantly altering the steric or electronic
properties relevant to chromatographic retention.

Comparative Data Table

Feature Butocarboxim (Native) Butocarboxim-d3 (IS)
Active
) o Internal Standard
Role Pharmaceutical/Pesticide o
) (Quantification)
Ingredient
CAS Number 34681-10-2 1795141-34-2
Chemical Formula
Molecular Weight 190.26 g/mol ~193.28 g/mol
Monoisotopic Mass 190.0776 Da 193.0964 Da
N-methyl-d3 (
Isotopic Label None
)
N Soluble in organic solvents ) )
Solubility Identical to native
(ACN, MeOH)
Retention Time (RT) (e.g., 3.98 min) min (Co-elutes)

Structural Nuance

The d3-label is typically located on the N-methyl carbamoyl group.
e Native:
e d3-Analog:

This specific positioning is critical for Mass Spectrometry (MS) method development. If the
fragmentation pathway involves the loss of the carbamate tail (a common neutral loss), the
resulting product ion may be identical for both the native and the d3 forms. This requires careful
selection of Multiple Reaction Monitoring (MRM) transitions.
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Mechanistic & Functional Differences
Biological Mechanism (Butocarboxim)

Butocarboxim functions by carbamoylation of the serine residue within the active site of the
enzyme acetylcholinesterase (AChE).

» Action: Prevents the hydrolysis of acetylcholine.

e Result: Accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve
impulse transmission, paralysis, and death of the target pest.

Analytical Mechanism (Butocarboxim-d3)

The d3 analog is not used for its biological activity. It is used for its physicochemical mimicry.

o Extraction: Because it has the same pKa and lipophilicity (LogP) as the native compound, it
behaves identically during extraction (e.g., QUEChERS) and cleanup.

« lonization: In the electrospray ionization (ESI) source, the d3 analog experiences the exact
same matrix effects (ion suppression or enhancement) as the analyte.

e Quantification: By normalizing the analyte's signal against the d3 signal, errors caused by
matrix interference are mathematically cancelled out.

Analytical Workflow & Visualization

The following diagram illustrates the standard workflow for analyzing Butocarboxim residues
using the d3 internal standard.

Click to download full resolution via product page

Figure 1: Analytical workflow ensuring that Butocarboxim-d3 compensates for losses at every
stage, from extraction to ionization.
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Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for high-sensitivity residue analysis.

A. Sample Preparation (QUEChERS Citrate Buffered)

Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.

IS Addition: Add 100 pL of Butocarboxim-d3 working solution (e.g., 10 pg/mL in ACN).
Vortex for 30s. Crucial: Allow 15 mins for interaction with the matrix.

Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

Salting Out: Add QUEChERS salts (4g MgS0O4, 1g NaCl, 1g NaCitrate, 0.5g disodium
citrate). Shake immediately and vigorously for 1 min.

Centrifuge: 3000 x g for 5 mins.

Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150 mg MgSO4
and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.

Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to
improve peak shape.

B. LC-MS/MS Conditions

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 2.1 x 100 mm, 1.8 pm.
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins.

Flow Rate: 0.3 mL/min.

C. MRM Transitions (The Critical Differentiator)

Because Butocarboxim can form sodium adducts
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, but protonated species

are preferred for quantification, parameters must be tuned carefully.

Precursor lon Product lon

Compound Type Note
(Q1) (Q3)
Backbone
Butocarboxim 1911 75.0 Quant
fragment
Loss of -NCO
191.1 134.0 Qual
group
Label is lost in
Butocarboxim-d3 194.1 75.0 Quant

neutral fragment*

Senior Scientist Insight (The "Cross-Talk" Risk): Note that for the transition 191.1

75.0 and 194.1

75.0, the product ion is identical. This is acceptable because the precursor ions (Q1) differ by 3
Da. The mass spectrometer separates them in the first quadrupole.

» Validation Step: Ensure your Q1 isolation window is set to "Unit" or narrower (0.7 Da) to
prevent the 191 isotope from bleeding into the 194 channel.

MRM Logic Diagram
Butocarboxim-d3 Pathway

Q1 Select . Q2 Caollision Q3 Select
194.1 m/z CID 75.0 m/z

Native Butocarboxim Pathway

Q1 Select . Q2 Collision Q3 Select
191.1 m/z CID 75.0 m/z
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Figure 2: MRM transition logic. Despite sharing a product ion (75.0), the unique precursor
selection allows for distinct quantification channels.

Troubleshooting & Quality Control
Isotopic Purity Check

Before using a new lot of Butocarboxim-d3, inject a high concentration of the IS (only) and
monitor the Native transition (191

75).

e Goal: Signal should be < 0.5% of the LOQ of the native analyte.

e Reason: If the d3 standard contains dO (unlabelled) impurities, it will cause false positives.

Sodium Adduct Interference

Butocarboxim has a high affinity for sodium. In "dirty" matrices, you may see a strong signal at
m/z 213

o Action: If sensitivity at 191

is poor, check 213. However, avoid using sodium adducts for quantification if possible, as
their formation is highly variable and dependent on the salt content of the mobile
phase/sample.

Deuterium Exchange

The d3 label on the N-methyl group is generally stable. However, avoid extremely acidic
conditions (pH < 2) for prolonged periods during storage, as this could theoretically promote
exchange or hydrolysis of the carbamate moiety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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